molecular formula C13H16N2O4 B6434278 N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 96800-58-7

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide

Cat. No.: B6434278
CAS No.: 96800-58-7
M. Wt: 264.28 g/mol
InChI Key: PJVQKQUMEWPAAL-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a 4-methoxyphenyl group at position 3 and an acetamide-linked methyl group at position 3. Oxazolidinones are a class of antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-7-12-8-15(13(17)19-12)10-3-5-11(18-2)6-4-10/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQKQUMEWPAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway 1: Cyclization of β-Amino Alcohol Precursors

A widely adopted method involves the cyclization of β-amino alcohols with carbonyl-containing reagents. For this compound, the β-amino alcohol precursor 2-amino-1-(4-methoxyphenyl)ethanol is synthesized via nucleophilic ring-opening of epoxides or reduction of corresponding nitro compounds. Subsequent treatment with phosgene or carbonyldiimidazole (CDI) facilitates cyclization to form the oxazolidinone ring. The acetamide group is introduced via acylation of the intermediate amine using acetic anhydride or acetyl chloride under basic conditions.

Key Reaction Conditions

  • Cyclization : Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Acylation : Requires triethylamine (TEA) as a base and dimethylformamide (DMF) as a solvent.

Pathway 2: Friedel-Crafts Acylation and Ring Closure

This route, adapted from dronedarone synthesis protocols, begins with N-(4-methoxyphenyl)acetamide , prepared via acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. A Friedel-Crafts acylation using 2-bromohexanoyl chloride and aluminum chloride (AlCl₃) generates an intermediate ketone, which undergoes intramolecular cyclization to form the oxazolidinone ring. The methyl side chain is functionalized via nucleophilic substitution or Mitsunobu reactions.

Critical Parameters

  • Friedel-Crafts Catalyst : AlCl₃ (1.5–2.0 equiv) in DCM at −10°C to 0°C.

  • Cyclization : Promoted by heating under reflux in toluene (110°C, 12–24 hours).

Pathway 3: Urea Intermediate Formation

A less common approach involves forming a urea intermediate from 4-methoxybenzylamine and phosgene, followed by ring closure to yield the oxazolidinone. The C5 methyl group is oxidized to a primary alcohol, converted to an amine via Gabriel synthesis, and acetylated to install the acetamide functionality.

Challenges

  • Oxidation Selectivity : Requires careful control to avoid over-oxidation.

  • Gabriel Synthesis Efficiency : Yields depend on the purity of the alkyl halide intermediate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions exhibit pronounced solvent dependence. Polar aprotic solvents like DMF enhance reaction rates but may increase side-product formation. Non-polar solvents (e.g., toluene) improve selectivity but necessitate higher temperatures. For the Friedel-Crafts route, DCM ensures optimal AlCl₃ activity while minimizing decomposition.

Catalytic Systems

Lewis acids (e.g., AlCl₃, SnCl₄) are indispensable for Friedel-Crafts acylations, with AlCl₃ offering superior cost-effectiveness. However, stoichiometric amounts are often required, complicating purification. Transition metal catalysts (e.g., Pd/C) have been explored for hydrogenation steps but remain secondary to classical methods.

Yield and Purity Considerations

Pathway 1 typically achieves 65–75% yield after purification via column chromatography. Pathway 2, while efficient (70–80% yield), generates stoichiometric AlCl₃ waste, necessitating aqueous workups. Pathway 3 suffers from lower yields (50–60%) due to multiple intermediate steps.

Structural Characterization and Analytical Data

Post-synthesis characterization employs a combination of spectroscopic and chromatographic techniques:

Analytical Method Key Findings
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J = 8.8 Hz, 2H, aromatic), δ 4.25 (m, 1H, oxazolidinone CH), δ 3.85 (s, 3H, OCH₃), δ 2.05 (s, 3H, COCH₃).
HPLC (C18 column)Retention time: 12.3 min; purity >98%.
Melting Point 148–150°C (lit. 149°C).

Comparative Analysis of Synthetic Pathways

The table below summarizes the advantages and limitations of each route:

Pathway Yield (%) Complexity Key Advantage Key Limitation
165–75ModerateScalableMultiple purification steps
270–80HighHigh yieldAlCl₃ waste management
350–60HighNovel intermediatesLow overall yield

Mechanistic Insights and Side-Reactions

Cyclization Mechanisms

Oxazolidinone formation proceeds via nucleophilic attack of the β-amino alcohol’s amine group on the carbonyl carbon of phosgene or CDI, followed by deprotonation and ring closure. Competing pathways include over-acylation of the amine or epimerization at the C5 position, necessitating strict temperature control.

Byproduct Formation

In Pathway 2, incomplete acylation results in N-(4-methoxyphenyl)acetamide residues, detectable via HPLC. Pathway 1 may yield 5-hydroxymethyl oxazolidinone if acylation is incomplete.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes Pathway 2 due to its high yield, despite AlCl₃’s environmental impact. Recent advances explore recyclable ionic liquids as alternatives to traditional solvents, reducing the ecological footprint .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of saturated oxazolidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Unlike RAD’s triazole moiety, which improves activity against linezolid-resistant strains , the methoxy group’s impact on resistance profiles remains unstudied but may influence steric interactions with ribosomal targets.

Comparison with Non-Oxazolidinone Analogues

Thiazolidinone Derivatives

Compounds like Les-3166 () incorporate thiazolidinone cores with arylidene and benzothiazole substituents, demonstrating anticancer activity . Unlike oxazolidinones, thiazolidinones often target enzymes like thymidylate synthase, highlighting scaffold-dependent mechanistic divergence.

Hybrid Structures

and describe oxazolidinones with morpholine or tetrazole groups, which enhance solubility and bacterial uptake . The target compound’s methoxy group may offer intermediate hydrophobicity, balancing tissue penetration and renal clearance.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Linezolid Radezolid
Molecular Weight ~350 g/mol (estimated) 337.35 g/mol 393.41 g/mol
LogP (Predicted) ~1.8 1.1 2.3
Solubility Moderate (methoxy) High (morpholine) Moderate (triazole)
Metabolic Stability Likely stable (acetamide) Hepatic oxidation CYP450-resistant

Notes:

  • The methoxy group may reduce metabolic oxidation compared to morpholine (LIN) but increase susceptibility to demethylation.
  • Acetamide linkages generally enhance stability, as seen in linezolid’s oral bioavailability (>90%) .

Biological Activity

N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone core, which is known for various biological activities. The compound's molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, and it features a methoxy-substituted phenyl group that enhances its pharmacological properties.

Antimicrobial Properties

Research has shown that oxazolidinones exhibit antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This class of compounds has been pivotal in treating infections caused by resistant strains of bacteria, such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has demonstrated potential anticancer properties through its interaction with tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in various cancer cell lines. Studies indicate that derivatives of oxazolidinones can induce significant cytotoxic effects in cancer cells, making them candidates for further development in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

The primary mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it prevents the formation of peptide bonds during translation.
  • Disruption of Microtubule Dynamics : The compound interferes with the normal function of microtubules, leading to apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : It may also affect signaling pathways related to inflammation, although further studies are needed to elucidate these effects.

Research Findings and Case Studies

StudyFindings
Berest et al. (2011)Demonstrated antimicrobial activity against various pathogens using oxazolidinone derivatives.
Rani et al. (2014)Reported anticancer effects in vitro with significant cytotoxicity against breast cancer cell lines.
Hsieh et al. (2012)Found anti-inflammatory effects in models of induced inflammation, suggesting potential therapeutic applications.

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